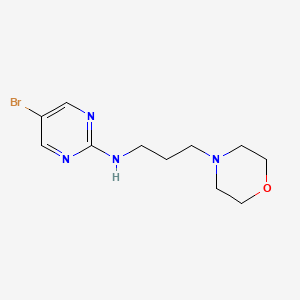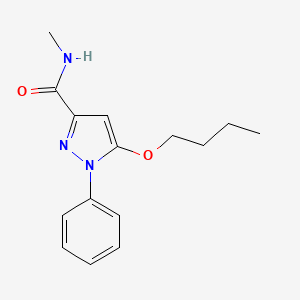
N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also features an indazole moiety and a benzyl group attached to the nitrogen atom of the indole ring The carboxamide group at the 6-position of the indole ring further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the indazole moiety and the benzyl group. The final step involves the formation of the carboxamide group at the 6-position of the indole ring.
Preparation of Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Indazole Moiety: The indazole moiety can be introduced through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the indole or indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C7H7Cl), bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of cellular pathways and mechanisms, particularly those involving indole and indazole derivatives.
Drug Development: The compound serves as a lead compound in the development of new drugs, especially for diseases where indole derivatives have shown efficacy.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The indole and indazole moieties are known to interact with various biological pathways, including those involved in signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine
- 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides
Uniqueness
N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is unique due to its specific structural features, including the combination of an indole core, an indazole moiety, and a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H18N4O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H18N4O/c28-23(24-14-15-6-2-1-3-7-15)17-11-10-16-12-21(25-20(16)13-17)22-18-8-4-5-9-19(18)26-27-22/h1-13,25H,14H2,(H,24,28)(H,26,27) |
Clave InChI |
UICBTIIAVGGGGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)


![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)




